Uridine, 2'-deoxy-5-mercapto-
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Overview
Description
Uridine, 2’-deoxy-5-mercapto- is a modified nucleoside that features a thiol group at the 5-position of the uracil ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’-deoxy-5-mercapto- typically involves the modification of uridine derivatives. One common method includes the thiolation of 2’-deoxyuridine. The reaction conditions often require the use of thiolating agents such as thiourea or hydrogen sulfide under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for Uridine, 2’-deoxy-5-mercapto- are less documented in the public domain. large-scale synthesis would likely involve optimized versions of laboratory methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Uridine, 2’-deoxy-5-mercapto- can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to regenerate the thiol group from disulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Various alkylating agents can be used under mild conditions to introduce different functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields disulfides, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Uridine, 2’-deoxy-5-mercapto- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving nucleic acid modifications and interactions.
Medicine: Investigated for its potential antiviral properties, particularly against influenza A virus.
Industry: Utilized in the development of novel materials and biochemical assays.
Mechanism of Action
The mechanism of action of Uridine, 2’-deoxy-5-mercapto- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The thiol group allows for unique interactions with proteins and other biomolecules, potentially disrupting normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyuridine: Lacks the thiol group and is used primarily in DNA synthesis studies.
5-Bromo-2’-deoxyuridine: Contains a bromine atom instead of a thiol group and is used as a mutagen in genetic research.
Idoxuridine: An antiviral agent that inhibits viral DNA synthesis by substituting for thymidine.
Uniqueness
Uridine, 2’-deoxy-5-mercapto- is unique due to the presence of the thiol group, which allows for specific chemical reactions and interactions not possible with other nucleoside analogs. This makes it particularly valuable in research focused on nucleic acid modifications and therapeutic applications.
Properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-sulfanylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c12-3-5-4(13)1-7(16-5)11-2-6(17)8(14)10-9(11)15/h2,4-5,7,12-13,17H,1,3H2,(H,10,14,15)/t4-,5+,7+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTIUBZWEKOZRY-HBPOCXIASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)S)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)S)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7085-54-3 |
Source
|
Record name | 5-Mercapto-2'-deoxyuridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007085543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-MERCAPTO-2'-DEOXYURIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IM5ND7S7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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